Cas no 4402-18-0 (Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-)
![Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis- structure](https://www.kuujia.com/scimg/cas/4402-18-0x500.png)
4402-18-0 structure
Product name:Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-
Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-
- 3,3′-[6,6′-bi-1H-Benzimidazole]-2,2′-diylbis-benzenamine
- AKOS040745730
- AKOS001669676
- 3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline
- STK036498
- HY-123401
- 4402-18-0
- DDRI-18
- DDRI-18, >=98% (HPLC)
- CHEMBL4207949
- CCG-21917
- DA-49482
- 3,3a?[6,6a?bi-1H-Benzimidazole]-2,2a?diylbis-benzenamine
- SCHEMBL17867450
- 3,3'-(1H,3'H-5,5'-bibenzimidazole-2,2'-diyl)dianiline
- CS-0082617
- 3,3'-[6,6'-Bi-1H-Benzimidazole]-2,2'-diylbis-benzenamine
- SCHEMBL416600
-
- MDL: MFCD01137750
- Inchi: InChI=1S/C26H20N6/c27-19-5-1-3-17(11-19)25-29-21-9-7-15(13-23(21)31-25)16-8-10-22-24(14-16)32-26(30-22)18-4-2-6-20(28)12-18/h1-14H,27-28H2,(H,29,31)(H,30,32)
- InChI Key: QROWVLFOWUYBIG-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N
Computed Properties
- Exact Mass: 416.1752
- Monoisotopic Mass: 416.17494466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: 4.6
Experimental Properties
- PSA: 109.4
Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335-H413
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis- Related Literature
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
4402-18-0 (Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-) Related Products
- 2034542-63-5(3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(oxan-4-yl)urea)
- 2110414-30-5(spiro3.5nonane-1-thiol)
- 2228524-70-5(2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine)
- 2229583-74-6(2-bromo-6-methoxy-3-(prop-2-yn-1-yl)phenol)
- 2228412-77-7(2-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-amine)
- 1200-12-0(2-Propanone, 1-[(4-bromophenyl)thio]-)
- 1353878-03-1(2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol)
- 2639412-74-9(methyl 2-6-(trifluoromethyl)morpholin-3-ylacetate)
- 62056-68-2(D-Phenyl alanine)
- 852155-41-0(N-(3-chlorophenyl)-2-ethoxy-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
